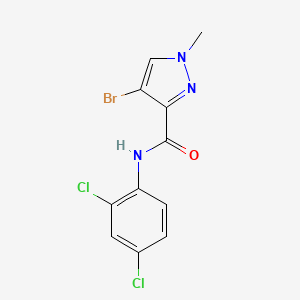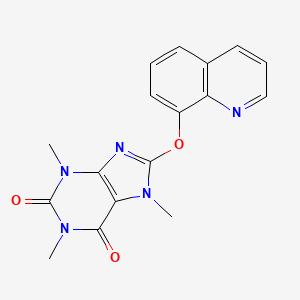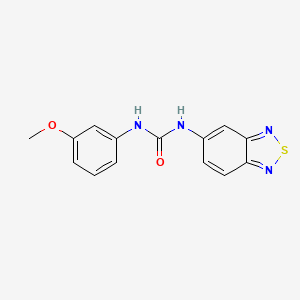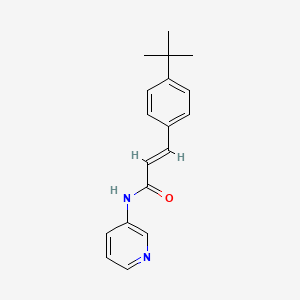![molecular formula C14H20N2OS B5691597 N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5691597.png)
N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide, commonly known as DMTS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMTS is a thioamide derivative that is synthesized through a multi-step process.
科学研究应用
DMTS has various scientific research applications, including its use as a corrosion inhibitor, a fungicide, and a plant growth regulator. It has also been studied for its potential use in cancer treatment and as an antioxidant. DMTS has been shown to have anti-tumor effects in vitro and in vivo, making it a promising candidate for further research in cancer treatment.
作用机制
The mechanism of action of DMTS is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. DMTS has also been shown to have antioxidant properties, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
DMTS has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in cancer cells. DMTS has also been shown to decrease the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in cancer cells. Additionally, DMTS has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
One advantage of using DMTS in lab experiments is its relatively low toxicity. It has been shown to have low cytotoxicity in various cell lines, making it a safer alternative to other potential anti-cancer agents. However, one limitation of using DMTS in lab experiments is its solubility. DMTS is not very soluble in water, which may limit its use in certain experiments.
未来方向
There are several future directions for research on DMTS. One potential avenue of research is its use as a potential anti-cancer agent. Further studies could explore the mechanisms of action of DMTS and its potential use in combination with other anti-cancer agents. Another potential area of research is the use of DMTS as an antioxidant. Further studies could explore its potential use in the prevention and treatment of various diseases associated with oxidative stress. Finally, future research could explore the synthesis of DMTS derivatives with improved solubility and bioavailability.
合成方法
The synthesis of DMTS involves several steps. The initial step involves the reaction of 2,3-dimethylaniline and carbon disulfide to produce 2,3-dimethylthiosemicarbazide. This compound is then reacted with acetic anhydride to produce 2,3-dimethyl-1,3-thiazolidine-4-one. Finally, this compound is reacted with 2,2-dimethylpropionyl chloride to produce DMTS.
属性
IUPAC Name |
N-[(2,3-dimethylphenyl)carbamothioyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-9-7-6-8-11(10(9)2)15-13(18)16-12(17)14(3,4)5/h6-8H,1-5H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZCVTKQXHYFIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,3-dimethylphenyl)carbamothioyl)pivalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5691550.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5691551.png)
![2-(3-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5691554.png)



![4-{[1-benzyl-5-(2,4-dimethyl-1,3-oxazol-5-yl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine](/img/structure/B5691578.png)
![N~1~-{rel-(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-6-ethyl-4-pyrimidinyl]-3-pyrrolidinyl}-N~2~-methylglycinamide dihydrochloride](/img/structure/B5691584.png)


![N-{1-[2-(methylthio)ethyl]piperidin-4-yl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5691613.png)